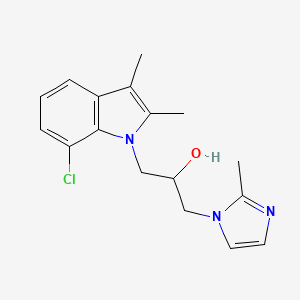![molecular formula C18H16ClN3O B2629880 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one CAS No. 895120-88-4](/img/structure/B2629880.png)
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one, also known as CP-122,288, is a chemical compound that belongs to the class of pyrazinone derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX-2, 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one reduces inflammation and pain.
Biochemische Und Physiologische Effekte
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one in lab experiments is its potency. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have a high affinity for COX-2, which makes it a potent inhibitor of prostaglandin production. Additionally, 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have a long half-life, which allows for sustained inhibition of COX-2 activity. One limitation of using 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one in lab experiments is its potential toxicity. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have hepatotoxic effects in animal models.
Zukünftige Richtungen
There are several future directions for research on 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one. One area of research is the development of more potent and selective COX-2 inhibitors. Additionally, research could focus on identifying the specific mechanisms by which 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one exerts its anti-inflammatory and analgesic effects. Another area of research is the potential use of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, research could focus on identifying potential drug-drug interactions and assessing the safety and efficacy of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one in clinical trials.
Conclusion:
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is a multi-step process that requires expertise in organic chemistry. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been extensively studied for its potential anti-inflammatory, analgesic, and antipyretic properties. While the exact mechanism of action of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is not fully understood, it is believed to work by inhibiting the activity of COX-2. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one involves the reaction of 4-chloroacetophenone with ethylamine to form 4-chloro-N-ethylacetanilide. This compound is then treated with hydrazine hydrate to form 3-[2-(4-chlorophenyl)ethylamino]-1-phenylpyrazin-2-one. The synthesis of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has also been studied for its potential use in the treatment of neuropathic pain, migraine, and depression. Additionally, 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have anxiolytic effects in animal models.
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-phenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-15-8-6-14(7-9-15)10-11-20-17-18(23)22(13-12-21-17)16-4-2-1-3-5-16/h1-9,12-13H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEKFEBHHKYQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-Chlorophenyl)ethyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2629797.png)
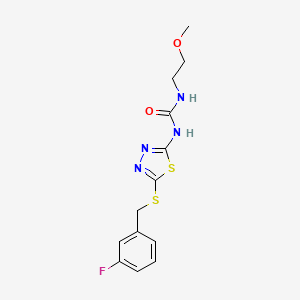
![1,6,7-trimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629800.png)
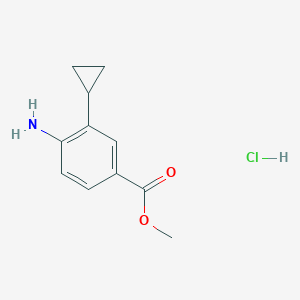
![N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2629804.png)
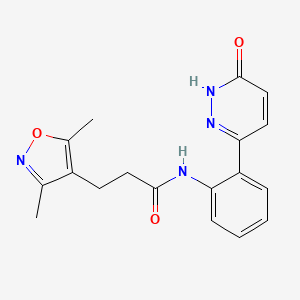
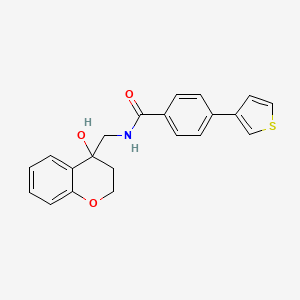
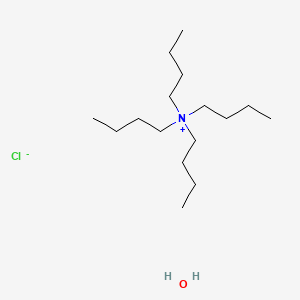
![7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2629815.png)

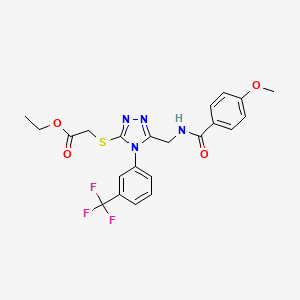
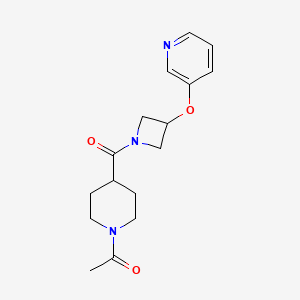
![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2629819.png)
